Product packaging for 2-methyl-3-nitro-3H-pyridin-4-one(Cat. No.:)

2-methyl-3-nitro-3H-pyridin-4-one

Cat. No.: B15131722
M. Wt: 154.12 g/mol
InChI Key: YVJYFFVNWHSOSK-UHFFFAOYSA-N
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Description

2-Methyl-3-nitro-3H-pyridin-4-one is a nitro-substituted pyridine derivative that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. Compounds with the pyridine ring system are incorporated into numerous pharmaceuticals, agrochemicals, and functional materials . The electron-deficient nature of the nitro-pyridine core makes it a substrate of interest for studying nucleophilic aromatic substitution (SNAr) reactions, a flexible tool for the functionalization of nitrohetarenes . Research indicates that 3-nitropyridines can undergo regioselective substitution with various nucleophiles, where the nitro group itself can act as a leaving group, enabling novel functionalization pathways that are valuable for constructing complex molecular architectures . This reactivity is particularly useful for creating diverse libraries of pyridine derivatives for screening and development. Furthermore, pyridine derivatives bearing nitro and methyl substituents are key precursors in the synthesis of more complex heterocyclic systems and are investigated for their potential fluorescent properties, with some analogs exhibiting large Stokes shifts that make them interesting for optical materials research . As a fine chemical with high research value, the compound is offered with a typical purity of 97% or higher and is presented as a crystalline solid . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O3 B15131722 2-methyl-3-nitro-3H-pyridin-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

2-methyl-3-nitro-3H-pyridin-4-one

InChI

InChI=1S/C6H6N2O3/c1-4-6(8(10)11)5(9)2-3-7-4/h2-3,6H,1H3

InChI Key

YVJYFFVNWHSOSK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=O)C1[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 3 Nitro 3h Pyridin 4 One and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches aim to introduce the necessary functional groups onto a pre-existing pyridinone ring system. These methods are often favored for their atom economy and potentially shorter reaction sequences.

Nitration Strategies for Pyridinone Precursors

The introduction of a nitro group at the C3 position of a pyridinone precursor is a key step in the synthesis of the target compound. This is typically achieved through electrophilic nitration, where a nitrating agent is used to introduce the -NO2 group onto the aromatic ring. The choice of nitrating agent and reaction conditions is crucial to achieve the desired regioselectivity.

A common precursor for this reaction is 2-methyl-pyridin-4-one (or its tautomer, 2-methyl-4-hydroxypyridine). The nitration of similar heterocyclic systems, such as 2,3-dimethylpyridine-N-oxide, has been successfully carried out using a mixture of concentrated nitric acid and sulfuric acid, or with potassium nitrate in sulfuric acid google.com. For instance, the nitration of 2,3-dimethylpyridine-N-oxide is achieved by first dissolving it in concentrated sulfuric acid and then adding a sulfuric acid solution of potassium nitrate at a controlled temperature, followed by heating to drive the reaction to completion google.com. While this example involves an N-oxide, the underlying principle of using mixed acids for nitration is applicable to pyridinone systems.

Another relevant example is the nitration of 2-methylpyrimidine-4,6-dione (MPD), which shares structural similarities with the pyridinone precursor. In this case, a mixture of nitric acid and sulfuric acid is used as the nitrating agent icm.edu.pl. The reaction conditions, including temperature and the rate of addition of the nitrating agent, are carefully controlled to ensure the desired product is obtained in good yield icm.edu.pl.

The general mechanism for the nitration of pyridinone precursors involves the generation of the nitronium ion (NO2+) from the nitrating agent, which then acts as the electrophile. The pyridinone ring, activated by the hydroxyl group at the C4 position, directs the electrophilic attack to the C3 and C5 positions. The presence of the methyl group at the C2 position can influence the regioselectivity of the nitration.

PrecursorNitrating AgentConditionsProductReference
2,3-dimethylpyridine-N-oxidePotassium nitrate/Sulfuric acid-10°C to 20°C, then 80°C to 120°C2,3-dimethyl-4-nitropyridine-N-oxide google.com
2-methylpyrimidine-4,6-dioneNitric acid/Sulfuric acidControlled temperature5,5-dinitro-2-(dinitromethylene)pyrimidine-4,6-dione icm.edu.pl
3-bromo-4-nitropyridine N-oxideTetrabutylammonium fluoride (TBAF)Room temperature, DMSO3-fluoro-4-nitropyridine N-oxide nih.gov

Methylation of Nitro-Pyridinone Intermediates

While less common as a direct approach to the target compound, methylation of a pre-existing 3-nitro-pyridin-4-one intermediate is a theoretical possibility. However, the direct methylation of the pyridinone ring at the C2 position in the presence of a nitro group can be challenging due to the deactivating nature of the nitro group.

Multi-Step Synthetic Pathways

Multi-step synthetic pathways offer greater flexibility in constructing the target molecule by building the pyridinone ring from acyclic precursors or by modifying a pre-existing functionalized pyridine (B92270).

Derivatization of Functionalized Pyridines

An alternative route to 2-methyl-3-nitro-3H-pyridin-4-one involves starting with a pre-functionalized pyridine ring and subsequently converting it to the desired pyridin-4-one. A key intermediate in this approach could be 2-methyl-3-nitropyridine (B124571). The synthesis of 2-methyl-3-nitropyridines can be achieved from commercially available 2-chloro-3-nitropyridines. The chloro group can be replaced by a methyl group through a reaction with diethyl malonate followed by hydrolysis and decarboxylation nih.gov.

Once 2-methyl-3-nitropyridine is obtained, it can be converted to the corresponding pyridin-4-one. One potential method involves the introduction of a hydroxyl group at the C4 position. A patent describes a process starting from 2-methyl-3-nitropyridin-4-ol, which is the tautomeric form of the target compound chemicalbook.com. This suggests that a synthetic route leading to this intermediate is a viable strategy. The synthesis of 4-hydroxypyridines can sometimes be achieved through oxidation of the corresponding pyridine or through nucleophilic substitution of a suitable leaving group at the C4 position.

Another relevant multi-step synthesis starts from 2-amino-4-methylpyridine. This precursor can be nitrated to give a mixture of 2-amino-4-methyl-3-nitropyridine and 2-amino-4-methyl-5-nitropyridine. The amino group can then be converted to a hydroxyl group, followed by chlorination and subsequent dehalogenation to yield 4-methyl-3-nitropyridine guidechem.com. This compound could then potentially be oxidized at the 4-position to yield the desired pyridinone.

Starting MaterialKey StepsIntermediate/ProductReference
2-chloro-3-nitropyridineReaction with diethyl malonate, hydrolysis, decarboxylation2-methyl-3-nitropyridine nih.gov
2-amino-4-methylpyridineNitration, diazotization, chlorination, dehalogenation4-methyl-3-nitropyridine guidechem.com
2-methyl-3-nitropyridin-4-olReaction with phosphorus oxybromide4-bromo-2-methyl-3-nitropyridine chemicalbook.com

Ring-Closing Reactions for Pyridinone Formation

The construction of the pyridin-4-one ring through cyclization reactions of acyclic precursors is a powerful strategy in heterocyclic synthesis. These methods, often involving multicomponent reactions, allow for the assembly of the core structure with the desired substituents in a single step.

One general approach to substituted pyridines involves the Hantzsch pyridine synthesis, which is a two-step process involving the condensation of an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester to form a dihydropyridine, which is then oxidized to the corresponding pyridine ymerdigital.com. While this method typically yields pyridine derivatives, modifications can lead to pyridinone structures.

More direct one-pot syntheses of highly substituted pyridines and pyridinones have been developed. These often involve the condensation of carbonyl compounds with a source of ammonia ymerdigital.com. For example, a green synthesis of novel pyridines involves a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone derivative, and ammonium (B1175870) acetate (B1210297) under microwave irradiation acs.orgnih.gov. By carefully selecting the starting materials, it is conceivable to construct a pyridinone ring with the desired 2-methyl and 3-nitro substituents.

Ring transformation reactions also offer a route to substituted pyridinones. For instance, 1-methyl-3,5-dinitro-2-pyridone can undergo a three-component ring transformation with a ketone and ammonia to yield nitropyridines nih.gov. This demonstrates the principle of using a pre-existing heterocyclic ring as a scaffold that can be rearranged to form a new, more complex structure.

While a specific ring-closing reaction for the direct synthesis of this compound is not explicitly detailed in the provided search results, the general principles of multicomponent reactions and ring transformations provide a framework for designing such a synthetic route.

Reactivity and Reaction Mechanisms of 2 Methyl 3 Nitro 3h Pyridin 4 One

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic systems like nitropyridines. mdpi.comsciforum.netresearchgate.net The pyridine (B92270) ring, being inherently electron-deficient, is further activated towards nucleophilic attack by the presence of the electron-withdrawing nitro group. evitachem.comnih.gov This activation facilitates the addition of a nucleophile to the ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. evitachem.com The subsequent departure of a leaving group restores the aromaticity of the ring.

Substitution of the Nitro Group

In many SNAr reactions involving nitropyridines, the nitro group itself can act as the leaving group (nucleofuge). nih.govevitachem.comresearchgate.net While the SNAr of non-activated nitro groups is generally uncommon, it is well-documented in highly electron-deficient systems like polynitrobenzenes and certain nitropyridines. mdpi.comsciforum.netresearchgate.net In the case of 2-methyl-3-nitro-3H-pyridin-4-one, the electron-deficient nature of the pyridinone ring, enhanced by the ortho-carbonyl group, enables the nitro group to be displaced by strong nucleophiles. evitachem.com The combined electron-withdrawing effects of the ring nitrogen and the carbonyl group stabilize the anionic Meisenheimer intermediate formed during the nucleophilic attack, facilitating the expulsion of the nitrite (B80452) ion. evitachem.comstackexchange.com Studies on related systems, such as methyl 3-nitropyridine-4-carboxylate, have confirmed the excellent leaving group ability of the nitro group in this type of scaffold. researchgate.net

Reactivity with Specific Nucleophiles (e.g., Sulfur, Nitrogen, Carbon)

The reactivity of this compound and related nitropyridines has been explored with a variety of nucleophiles. mdpi.comnih.gov The nature of the nucleophile often determines the outcome of the reaction. researchgate.netnih.gov

Sulfur Nucleophiles: Thiolate anions (RS⁻) have proven to be particularly effective nucleophiles for the substitution of the nitro group in 2-methyl-3-nitropyridine (B124571) systems. mdpi.comsciforum.netresearchgate.net Reactions with various thiols, typically carried out in the presence of a base like potassium carbonate in a solvent such as DMF, proceed smoothly to yield 3-thioether-substituted pyridines. nih.gov Both 2-methyl- and 2-styryl-3-nitropyridines readily react with thiolate anions to give substitution products in good yields. mdpi.comresearchgate.net The high nucleophilicity of sulfur compounds makes these reactions efficient. libretexts.org

Nitrogen Nucleophiles: Anionic nitrogen nucleophiles can also participate in the substitution of the non-activated nitro group in 5-substituted-3-nitropyridines. nih.gov Amines have been shown to displace the nitro group in related nitropyridine systems under basic conditions. evitachem.com However, the specific reactions of this compound with nitrogen nucleophiles are less detailed in the available literature compared to sulfur nucleophiles.

Carbon Nucleophiles: The reaction with carbon nucleophiles is more complex. In studies of 3-R-5-nitropyridines, it was found that while anionic S-, N-, and O-nucleophiles resulted in the substitution of the nitro group, carbon nucleophiles tended to cause dearomatization of the pyridine ring through 1,2- or 1-4-addition products. nih.gov In other related systems, such as electrophilic nitropyridines reacting with sulfonyl-stabilized carbanions, C-H alkylation occurs via vicarious nucleophilic substitution (VNS), where a Meisenheimer-type adduct is formed, followed by a base-induced elimination. acs.org

Table 1: Reactivity of 2-Methyl-3-nitropyridine Derivatives with Sulfur Nucleophiles

Nitropyridine SubstrateSulfur Nucleophile (Thiol)Product(s)YieldReference
2-methyl-3,5-dinitropyridine (B14619359)BnSH (Benzyl Mercaptan)Mixture of 3-SBn and 5-SBn isomersGood mdpi.com
2-methyl-3,5-dinitropyridineVarious ThiolsSelective formation of 3-thioether productsVaries nih.gov
2-styryl-3-nitropyridinesThiolate anionsSubstitution of the nitro groupGood mdpi.comsciforum.net
2-(2-(4-methoxyphenyl)vinyl)-3,5-dinitropyridine2-furylmethylthiolMixture of 3- and 5-thioether isomers (20:1 ratio)- evitachem.com

Regioselectivity and Chemoselectivity in SNAr Processes

In SNAr reactions on polysubstituted pyridines, regioselectivity and chemoselectivity are critical considerations. mdpi.comsciforum.net For substrates like 2-methyl-3,5-dinitropyridine, the nucleophile can potentially attack at either the C-3 or C-5 position, both of which bear a nitro leaving group. Research has shown that reactions with thiolate anions exhibit a preference for the substitution of the nitro group at the C-3 position. mdpi.comnih.gov

However, the selectivity is not always absolute and can be influenced by the structure of both the pyridine substrate and the nucleophile. For instance, in the reaction of 2-methyl-3,5-dinitropyridine with benzyl (B1604629) mercaptan, a mixture of isomers was formed, with the 3-substituted product being predominant. mdpi.com In reactions of 2-styryl-3,5-dinitropyridines with thiols, the ratio of 3-substituted to 5-substituted products varied from 2:1 to 20:1, depending on the specific reactants. nih.gov This regioselectivity can be attributed to a combination of steric and electronic factors, with bulky thiols favoring substitution at the less sterically hindered position. evitachem.com Chemoselectivity is observed when multiple potential leaving groups are present. In 3-nitro-5-halopyridines, the 3-nitro group was found to be more readily displaced than the halogen at the 5-position by sulfur nucleophiles, highlighting the nitro group's effectiveness as a nucleofuge in these activated systems. nih.gov

Electrophilic Reactions and Substitutions

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally difficult. The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. wikipedia.org This deactivation is significantly amplified in strongly acidic media, which are often required for electrophilic substitutions like nitration or sulfonation, as the pyridine nitrogen becomes protonated, forming a highly deactivated pyridinium (B92312) cation. wikipedia.orgrsc.orgresearchgate.net

Electrophilic Ipso-Substitution on Related Systems

Ipso-substitution is a type of electrophilic aromatic substitution where the incoming electrophile displaces a substituent other than hydrogen. wikipedia.org This reaction pathway can occur on activated or suitably substituted aromatic rings. For example, the nitration of salicylic (B10762653) acid to form picric acid involves an ipso-substitution where a carboxyl group is displaced by a nitro group. wikipedia.org In other heterocyclic systems, such as thieno[2,3-d]pyrimidin-4-ones, electrophilic ipso-substitution of methyl or methoxycarbonyl groups by a nitro group has been observed, depending on the substitution pattern of the rings. journalcsij.com While direct evidence for ipso-substitution on this compound is scarce, the principle demonstrates that substituents other than hydrogen can be replaced under electrophilic conditions on related structures.

Influence of Nitro Group on Electrophilic Reactivity

The nitro group is one of the most powerful deactivating groups in electrophilic aromatic substitution due to its strong electron-withdrawing nature through both inductive and resonance effects. nih.gov Its presence on an aromatic ring significantly reduces the ring's nucleophilicity, making it much less reactive towards electrophiles. sciforum.net In the context of the already electron-deficient pyridine ring, the addition of a nitro group, as in this compound, renders the system highly resistant to further electrophilic attack. evitachem.com Any potential electrophilic reaction would be exceedingly slow and require harsh conditions. wikipedia.orgresearchgate.net The methyl group at the C-2 position is an activating group, but its influence is insufficient to overcome the powerful deactivating effects of both the ring nitrogen and the nitro group.

Cycloaddition Reactions

Cycloaddition reactions offer a powerful strategy for the construction of complex cyclic molecules in a single step. rsc.org In the context of this compound, these reactions provide pathways to novel fused heterocyclic systems.

1,3-dipolar cycloadditions are pericyclic reactions involving a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.org The electron-deficient nature of the C5=C6 bond in the pyridinone ring, activated by the adjacent nitro group, allows it to act as a dipolarophile in reactions with various 1,3-dipoles, such as azomethine ylides. nih.gov

Studies on related 3-nitropyridine (B142982) systems have shown that reaction with N-methyl azomethine ylide, generated in situ from sarcosine (B1681465) and paraformaldehyde, leads to the formation of pyrrolidine (B122466) rings fused to the pyridine core. nih.gov The reaction typically proceeds via a [3+2] cycloaddition across the C5-C6 double bond, followed by subsequent elimination or rearrangement, depending on the substituents and reaction conditions. nih.gov The regioselectivity of these additions is influenced by both electronic and steric factors. nih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions with Nitropyridines

DipoleDipolarophileProductReference
N-methyl azomethine ylide2-Substituted 5-R-3-nitropyridinesPyrrolo[3,4-c]pyridines nih.gov
NitronesAlkenes/AlkynesIsoxazolidines/Isoxazoles rsc.orgwikipedia.org

This table presents generalized examples from the literature on related compounds, as specific data for this compound was not available in the search results.

Beyond 1,3-dipolar cycloadditions, the reactivity of the nitropyridinone scaffold can be harnessed to construct a variety of fused heterocyclic architectures. These structures are of significant interest due to their potential applications in medicinal chemistry and materials science. ias.ac.in

The general strategy involves leveraging the activated double bond of the pyridinone ring for annulation reactions. For instance, reactions that lead to the formation of a new ring fused to the pyridine core are a key method for building molecular complexity. ias.ac.in While specific examples for this compound are not detailed in the provided search results, the synthesis of fused systems like furo[2,3-b]pyridines and pyrrolo[2,3-b]pyridines often involves the cyclization of appropriately substituted pyridine precursors. ias.ac.in The presence of the nitro and methyl groups on the pyridinone ring of the title compound provides handles for such functionalization and subsequent cyclization reactions.

Oxidation and Reduction Reactions

The nitro and methyl groups of this compound are susceptible to oxidation and reduction, providing pathways to a range of functionalized derivatives.

The methyl group at the C2 position, being adjacent to the electron-withdrawing nitro group and part of the pyridinone system, can be susceptible to oxidation under certain conditions. While specific studies on the oxidation of the methyl group in this compound were not found, related pyridinone compounds can undergo oxidation of the methyl group to a carboxylic acid using strong oxidizing agents. evitachem.com The reactivity of the methyl group is enhanced by the electron-deficient nature of the ring. mdpi.com In some cases, singlet oxygen has been shown to participate in the oxidation of similar heterocyclic systems, leading to hydroperoxy derivatives. mdpi.com

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. wikipedia.org This reaction is particularly important for aromatic and heteroaromatic nitro compounds, as the resulting amino group is a versatile functional handle for further derivatization.

For this compound, the nitro group can be readily reduced to the corresponding amino group, yielding 3-amino-2-methyl-3H-pyridin-4-one. evitachem.com This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation with reagents like palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgevitachem.comcommonorganicchemistry.com Other effective reducing systems include metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). masterorganicchemistry.com The choice of reagent can be critical to avoid the reduction of other functional groups within the molecule.

Table 2: Common Reagents for the Reduction of Nitro Groups

ReagentConditionsCommentsReferences
H₂/Pd/CCatalyticHighly efficient, but may reduce other functional groups. commonorganicchemistry.com
H₂/Raney NickelCatalyticUseful alternative to Pd/C, especially for substrates with halogens. commonorganicchemistry.com
Fe/HCl or Fe/CH₃COOHStoichiometricMild conditions, good for selective reductions. masterorganicchemistry.com
Sn/HCl or SnCl₂StoichiometricClassic method for nitro group reduction. wikipedia.org
Zn/CH₃COOHStoichiometricMild conditions, suitable for sensitive substrates. commonorganicchemistry.com
HI/H₃PO₂StoichiometricConvenient method with simple work-up. nih.gov

Ring Transformation Reactions

Ring transformation reactions are powerful synthetic tools that allow for the conversion of one heterocyclic system into another, often leading to structures that are difficult to access through other means. nih.gov While specific ring transformation reactions involving this compound are not detailed in the provided search results, related nitropyrimidinones have been shown to undergo such transformations. rsc.org

For instance, 3-methyl-5-nitropyrimidin-4(3H)-one has been demonstrated to react with ketones in the presence of ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to yield substituted pyrimidines or 3-nitro-2-pyridones. rsc.org These reactions proceed through a "scrap and build" mechanism, where the initial pyrimidinone ring is opened by nucleophilic attack and then reclosed to form a new heterocyclic ring. nih.gov The electron-deficient nature of the ring, imparted by the nitro group, is crucial for initiating these transformations. nih.gov Given the structural similarities, it is plausible that this compound could undergo analogous ring transformation reactions under suitable conditions.

Pathways Leading to Other Azaheterocyclic Compounds

The chemical structure of this compound allows for several reaction pathways to generate other azaheterocyclic systems. Key among these are nucleophilic aromatic substitution (SNAr) reactions and transformations involving the active methyl group.

The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates nucleophilic attack. evitachem.com A primary pathway for derivatization is the nucleophilic aromatic substitution of the nitro group. This reaction is a powerful tool for introducing new functional groups and constructing more complex heterocyclic frameworks. For instance, thiolate anions can displace the nitro group to form new C-S bonds, a reaction that has been observed in related nitropyridine systems. mdpi.com The regioselectivity of such substitutions can be high, often favoring the position ortho to the carbonyl group. evitachem.commdpi.com

Another significant pathway involves the reactivity of the 2-methyl group. The acidity of this group is increased by the electron-withdrawing character of the nitro-substituted pyridine ring. mdpi.com This allows for condensation reactions with various electrophiles, such as aromatic aldehydes. Under basic conditions, the methyl group can be deprotonated, and the resulting carbanion can attack the aldehyde, leading to the formation of styryl-substituted pyridinones after dehydration. mdpi.com These reactions provide a metal-free alternative to cross-coupling reactions for creating C-C bonds. mdpi.com

Furthermore, the nitro group itself can be chemically transformed. Reduction of the nitro group to an amino group using standard reducing agents like hydrogen gas with a palladium catalyst yields 3-amino-2-methyl-3H-pyridin-4-one. evitachem.comevitachem.com This amino-substituted pyridinone can then serve as a precursor for the construction of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines or imidazo[4,5-b]pyridines, through condensation with 1,3-dicarbonyl compounds or other bifunctional reagents.

Table 1: Selected Reactions Leading to Azaheterocyclic Derivatives

Reactant(s)Reagents and ConditionsProduct TypeReference
Aromatic AldehydesPiperidine, Toluene, Heat2-Styryl-3-nitro-3H-pyridin-4-ones mdpi.com
Thiolate Anions (RS⁻)Base2-Methyl-3-(thioether)-3H-pyridin-4-ones evitachem.commdpi.com
Hydrogen (H₂)Palladium on Carbon (Pd/C)3-Amino-2-methyl-3H-pyridin-4-one evitachem.comevitachem.com

Advanced Spectroscopic Characterization and Elucidation of 2 Methyl 3 Nitro 3h Pyridin 4 One

Electronic Spectroscopy for Photophysical Insights

Electronic spectroscopy is crucial for understanding the interaction of 2-methyl-3-nitro-3H-pyridin-4-one with electromagnetic radiation, revealing details about its electronic transitions and potential as a photosensitive material.

The study of nitropyridine derivatives using UV-Vis absorption spectroscopy provides insight into their electronic structure. nih.gov The presence of the pyridine (B92270) ring, combined with the electron-withdrawing nitro group and the carbonyl group, dictates the molecule's absorption characteristics. The UV-Vis spectrum arises from electronic transitions, primarily π → π* and n → π* transitions, within the molecule. The nitro group, being a strong chromophore, significantly influences the absorption profile. researchgate.net Research on related nitroaromatic compounds indicates that their absorption spectra are key to understanding energy competition mechanisms, which can be a factor in applications like chemical sensing. researchgate.net The specific wavelengths of maximum absorption (λmax) for this compound are influenced by the solvent environment, although specific spectral data for this compound is not detailed in the provided sources.

Table 1: Typical UV-Vis Absorption Data for Related Nitro-Substituted Pyridine Compounds

FeatureDescriptionExpected Observation for this compound
π → π TransitionsHigh-energy transitions involving the aromatic π-system.Expected to appear as strong absorption bands in the UV region.
n → π TransitionsLower-energy transitions involving non-bonding electrons (e.g., from the oxygen atoms of the carbonyl and nitro groups).Expected to appear as weaker absorption bands at longer wavelengths, potentially in the visible region, contributing to the color of the compound. nih.gov
Solvatochromism Shift in λmax with changing solvent polarity.The polar nature of the pyridinone structure suggests a potential for solvatochromic shifts.

Emission and luminescence spectroscopy are used to study the relaxation pathways of electronically excited states. nih.gov For many pyridine derivatives, these properties are highly dependent on their substitution patterns. nih.gov While some multi-substituted pyridines have been shown to exhibit aggregation-induced emission (AIE), this is not a universally reported property for all such compounds. nih.gov

In the context of nitroaromatic compounds, luminescence is often subject to quenching effects. Studies on lanthanide complexes have shown that their luminescence intensity can be gradually decreased in the presence of nitroaromatic molecules. researchgate.net This quenching is attributed to an energy competition between the luminescent species and the nitro compound. researchgate.net Therefore, it is plausible that this compound may act as a luminescence quencher rather than a strong emitter, a characteristic property of many molecules containing nitro groups. researchgate.net

Mass Spectrometry for Molecular Characterization

Mass spectrometry is an essential analytical technique for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (Molecular Formula: C₆H₆N₂O₃), the molecular weight is approximately 154.12 g/mol . evitachem.comevitachem.com

In an electron ionization (EI) mass spectrum, the parent peak or molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 154. As a radical cation, the molecular ion can undergo fragmentation. msu.edu Common fragmentation pathways for organic molecules include the loss of small, stable neutral fragments. For this compound, characteristic fragments would likely arise from the cleavage of the nitro and methyl groups.

The fragmentation of nitrogen-containing compounds often follows specific pathways, with alpha-cleavage being a favored route. libretexts.org The presence of two nitrogen atoms means the molecular ion will have an even mass, a principle known as the "nitrogen rule". msu.edu

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

IonPredicted m/zIdentity/Origin
[M]⁺ 154Molecular Ion
[M - NO₂]⁺ 108Loss of a nitro group (46 Da)
[M - CH₃]⁺ 139Loss of a methyl group (15 Da)
[M - CO]⁺ 126Loss of carbon monoxide (28 Da) from the pyridinone ring
[M - NO]⁺ 124Loss of nitric oxide (30 Da)

X-ray Diffraction Studies for Solid-State Architecture

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not available in the search results, analysis of closely related compounds like 2-N-phenylamino-3-nitro-4-methylpyridine and 4-methyl-3-nitro-pyridin-2-amine provides significant insight into the expected structural features. nih.govnih.gov

Studies on these analogues reveal that the conformation is typically not perfectly planar. nih.gov The nitro group is often twisted slightly out of the plane of the pyridine ring. nih.govnih.gov For example, in 2-N-phenylamino-3-nitro-4-methylpyridine, the nitro group is twisted by 3.84(15)° relative to the pyridine ring plane. nih.gov Intermolecular forces, such as hydrogen bonding, play a crucial role in stabilizing the crystal packing. In the crystal structure of 4-methyl-3-nitro-pyridin-2-amine, molecules form inversion dimers linked by N-H⋯N hydrogen bonds. nih.gov Aromatic π-π stacking interactions are also a common feature stabilizing the packing in such crystal lattices. nih.gov

Table 3: Expected Crystallographic Data from an X-ray Diffraction Study

ParameterDescriptionExpected Findings for this compound
Crystal System & Space Group Describes the symmetry of the unit cell.e.g., Triclinic, Monoclinic. nih.gov
Unit Cell Dimensions (a, b, c, α, β, γ) Defines the size and shape of the repeating unit cell.Specific values would be determined experimentally.
Dihedral Angles The angle between the planes of the pyridine ring and the nitro group substituent.A slight twist is expected, indicating non-planarity. nih.govnih.gov
Bond Lengths & Angles Precise measurements of all covalent bonds and the angles between them.Would confirm the pyridinone tautomer and geometry of substituents.
Intermolecular Interactions Non-covalent forces like hydrogen bonds and π-π stacking.Hydrogen bonding involving the pyridinone N-H and carbonyl oxygen is likely. π-π stacking between pyridine rings may also occur. nih.gov

Theoretical and Computational Chemistry Studies of 2 Methyl 3 Nitro 3h Pyridin 4 One

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the electronic structure of molecules. These calculations provide a quantum mechanical description of the electron density, from which numerous molecular properties can be derived.

Geometry Optimization and Conformational Analysis

Before other properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms in the molecule, its equilibrium geometry, must be determined. This process, known as geometry optimization, seeks the minimum energy structure on the potential energy surface. For flexible molecules, a conformational analysis is necessary to identify the various possible spatial arrangements (conformers) and their relative stabilities.

Theoretical calculations, often employing methods like DFT, are crucial for this process. For instance, in related nitro-substituted pyridine (B92270) derivatives, DFT calculations have been used to determine the optimized geometry. nih.gov These studies often reveal that such molecules are not perfectly planar. nih.govnih.gov For example, the nitro group and other substituents may be twisted relative to the pyridine ring. nih.gov The planarity of conformers can influence electron delocalization, with more planar structures often exhibiting greater stability due to better alignment of π-orbitals. ufms.br A comprehensive conformational analysis involves exploring different dihedral angles to locate all minimum energy points on the potential energy surface, which correspond to stable conformers. ufms.br It is important to note that the presence of different conformers can be influenced by the solvent environment. nih.gov

Interactive Table: Example of Conformational Analysis Data for a Related Chalcone (B49325) Derivative

Conformer Dihedral Angle (°) Relative Energy (kcal/mol) Population (%)
s-cis-1 180.0 0.00 41.5
s-trans-1 0.0 0.45 21.9
s-trans-2 180.0 0.23 28.2

Data adapted from a conformational analysis of a chalcone derivative to illustrate the type of information obtained. ufms.br

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Reactivity)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgpearson.com The HOMO is the highest energy orbital containing electrons, representing the ability of a molecule to donate electrons. The LUMO is the lowest energy orbital without electrons, indicating its capacity to accept electrons. pearson.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule can be easily excited and is generally more reactive. The distribution of these orbitals also provides insight into where a molecule is likely to react. For electrophilic attacks, the reaction is likely to occur at sites where the HOMO has a large electron density. wuxibiology.com Conversely, nucleophilic attacks are favored at locations where the LUMO is concentrated. wuxibiology.com In molecules containing nitro groups, the LUMO often has a significant contribution from orbitals localized on the nitro group, indicating its role in the molecule's reactivity. researchgate.net

Interactive Table: Example of FMO Data for a Pyridine Derivative

Molecular Orbital Energy (eV)
HOMO -8.78
LUMO -0.6

Note: This data is illustrative and based on general values for pyridine derivatives. wuxibiology.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. uni-muenchen.dewisc.edu This analysis provides detailed information about bonding interactions, charge distribution, and intramolecular delocalization effects. wisc.edu

NBO analysis can reveal the hybridization of atomic orbitals and the composition of the bonds between atoms. nih.gov It also quantifies the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals, which is a measure of hyperconjugative interactions. nih.gov These interactions can significantly influence the stability and geometry of a molecule. nih.gov For instance, the analysis can highlight the weakening of certain bonds due to the delocalization of electron density into antibonding orbitals. nih.gov The second-order perturbation theory analysis within the NBO framework provides an estimate of the energetic importance of these donor-acceptor interactions. nih.gov

Simulation of Spectroscopic Parameters

Computational chemistry is also instrumental in predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm the structure of a synthesized compound or predict the spectroscopic properties of yet-to-be-synthesized molecules.

Theoretical Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. Theoretical calculations can predict the chemical shifts of different nuclei, such as ¹H and ¹³C, within a molecule. nih.gov These predictions are highly dependent on the accuracy of the optimized molecular geometry. nih.gov

The process typically involves using a DFT functional coupled with a suitable basis set to calculate the magnetic shielding tensors for each nucleus. nih.gov These are then converted to chemical shifts by referencing them to a standard compound. The choice of the DFT functional and basis set can significantly impact the accuracy of the predicted chemical shifts. nih.gov For example, studies have shown that for certain molecules, specific functionals like B97D and TPSSTPSS provide more accurate results. nih.gov The presence of electron-withdrawing groups, such as a nitro group, can cause downfield shifts (higher chemical shift values) for nearby protons. youtube.com

Interactive Table: Example of Calculated vs. Experimental ¹H NMR Chemical Shifts

Proton Calculated Shift (ppm) Experimental Shift (ppm)
H-a 2.5 2.6
H-b 7.2 7.3
H-c 8.1 8.2

Note: This table provides an illustrative comparison and is not specific to 2-methyl-3-nitro-3H-pyridin-4-one.

Computational Vibrational Frequency Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Computational methods can be used to calculate the vibrational frequencies and their corresponding intensities, generating a theoretical spectrum. researchgate.net

These calculations are typically performed at the same level of theory as the geometry optimization. researchgate.net The results of the calculations, when compared with experimental spectra, can aid in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.net DFT methods, particularly with functionals like B3LYP, have been shown to yield vibrational frequencies that are in good agreement with experimental data. researchgate.net Discrepancies between calculated and experimental frequencies can sometimes be observed, and these can provide further insights into intermolecular interactions or the limitations of the computational model. researchgate.net

Prediction of UV-Vis and Emission Spectra

Computational chemistry offers powerful tools for predicting the electronic absorption (UV-Vis) and emission spectra of molecules like this compound. nih.gov Methods such as Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to simulate these spectroscopic properties, providing insights into the electronic transitions that govern light absorption and emission. chemrxiv.orgbiointerfaceresearch.com These theoretical predictions are invaluable for understanding the photophysical behavior of the compound and can guide experimental work. nih.govnih.gov

For related nitropyridine derivatives, theoretical calculations have been used to analyze experimental UV-Vis and emission spectra. nih.gov For instance, in the study of 2-N-phenylamino-methyl-nitro-pyridine isomers, quantum chemical DFT calculations were instrumental in interpreting the observed electronic transitions. nih.gov The electronic reflectance profiles of these compounds show broad absorption spanning the 200–600 nm wavelength region. nih.gov Similarly, for other organic molecules, TD-DFT has been successfully used to calculate electronic absorption spectra, including parameters like singlet and triplet state energies and oscillator strengths. researchgate.net

The prediction of UV-Vis spectra is not only crucial for fundamental understanding but also has practical applications, such as identifying potential phototoxic compounds or designing new materials with specific optical properties. nih.gov Machine learning models are also emerging as a complementary tool to TD-DFT for faster and accurate prediction of UV-Vis spectra. nih.govnih.gov

Analysis of Molecular Interactions and Bonding

Intramolecular Hydrogen Bonding and Stabilization

Intramolecular hydrogen bonding can play a significant role in the stabilization and conformational preferences of molecules. nih.govmdpi.com In molecules containing both a hydrogen bond donor (like an N-H or O-H group) and an acceptor (like a nitro group), the formation of an internal hydrogen bond can influence the molecule's geometry and properties. nih.govnih.gov For instance, in 2-N-phenylamino-3-nitro-4-methylpyridine, a weak intramolecular N–H∙∙∙O hydrogen bond is observed. nih.gov This type of interaction can be detected and characterized using techniques like NMR spectroscopy and confirmed by theoretical calculations. nih.gov

Resonance Effects and Electron Delocalization

Resonance effects and electron delocalization are fundamental concepts in understanding the structure, stability, and reactivity of aromatic and conjugated systems. libretexts.org In this compound, the pyridine ring, the carbonyl group, and the nitro group are all involved in an extended π-electron system. The nitro group is a strong electron-withdrawing group and can delocalize negative charge through resonance. pearson.com

Co-planarity and Conformational Dynamics

The three-dimensional structure and conformational flexibility of a molecule are crucial determinants of its physical and chemical properties. For molecules with multiple functional groups attached to a ring system, the degree of co-planarity and the rotational barriers around single bonds are of particular interest. In related compounds like 2-N-phenylamino-3-nitro-4-methylpyridine, the molecule is not entirely planar. nih.gov The nitro group is often twisted relative to the plane of the pyridine ring. nih.gov

For this compound, theoretical calculations would be necessary to determine the preferred conformation and the energy barriers between different conformers. The planarity of the key segment of the molecule is important for effective electron delocalization. mdpi.com Molecular dynamics simulations can provide insights into the conformational landscape of such molecules in solution, revealing preferences for certain conformations driven by factors like intramolecular hydrogen bonding and steric interactions. nih.gov The orientation of the nitro group relative to the pyridinone ring will have a significant impact on the molecule's dipole moment and its interaction with its environment.

Non-Linear Optical (NLO) Properties Investigations

Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including optical data storage and signal processing. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it, and this is often associated with large changes in molecular polarizability. researchgate.net

Computational methods, particularly DFT, are widely used to predict the NLO properties of organic compounds. researchgate.netresearchgate.net Key parameters such as the first hyperpolarizability (β) are calculated to assess the NLO activity of a molecule. nih.govresearchgate.net The presence of strong electron-donating and electron-accepting groups connected by a π-conjugated system is a common structural motif in molecules with high NLO activity. researchgate.net The nitro group, being a powerful electron acceptor, often enhances the NLO response. nih.gov

For instance, studies on other organic compounds have shown that the presence of a nitro group can lead to a significant increase in the first hyperpolarizability. nih.gov The intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule is a key mechanism for generating a large NLO response. researchgate.net While specific NLO calculations for this compound were not found, its structure, featuring a π-conjugated system with a nitro group, suggests that it could exhibit NLO properties. Theoretical investigations would be required to quantify its hyperpolarizability and assess its potential for NLO applications.

Applications and Future Research Directions of 2 Methyl 3 Nitro 3h Pyridin 4 One in Organic Chemistry

Utilization as Key Building Blocks in Heterocyclic Synthesis

2-Methyl-3-nitro-3H-pyridin-4-one is a highly functionalized scaffold that serves as a potent building block for the synthesis of more complex heterocyclic systems. Its reactivity is largely dictated by the electron-deficient nature of the pyridine (B92270) ring, which is further enhanced by the nitro group. This makes the compound susceptible to various chemical transformations.

Key reactive sites include:

The Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents like hydrogen gas with a palladium on carbon catalyst. evitachem.com This transformation is fundamental, as it converts the electron-withdrawing nitro functionality into an electron-donating and nucleophilic amino group, drastically altering the molecule's reactivity and enabling further derivatization, such as the formation of amides or fused nitrogen-containing heterocycles.

The Pyridinone Ring: The electron-deficient ring is activated towards nucleophilic aromatic substitution (SNAr), where a suitable nucleophile can displace the nitro group. evitachem.commdpi.com Studies on related 2-methyl-3-nitropyridines have shown that thiolate anions can smoothly substitute the nitro group, demonstrating a viable pathway for introducing sulfur-based functionalities. mdpi.com

The Carbonyl Group: The ketone functionality at the C4 position can participate in nucleophilic addition reactions, providing a handle for building new ring systems through condensation reactions. evitachem.com

The Methyl Group: The acidity of the methyl group is increased by the adjacent electron-withdrawing functionalities, making it susceptible to deprotonation and subsequent condensation with aldehydes to form styryl derivatives, as demonstrated in related nitropyridines. mdpi.com

These reactive pathways allow the compound to be a precursor in ring-transformation reactions, where it can react with ketones and amines to generate novel, highly substituted pyridine and aniline (B41778) derivatives. nih.gov

Development of Novel Functional Molecules with Tunable Properties

The development of functional molecules with precisely controlled electronic and steric properties is a cornerstone of modern chemistry. The this compound scaffold is an excellent platform for this "tuning" process. The properties of the final molecule can be systematically modified by altering the substituents on the pyridone core.

Research on rhodium complexes featuring pyridone-based ligands has demonstrated that the electronic nature of substituents on the pyridone ring directly influences catalytic activity. acs.org For instance, the introduction of electron-withdrawing groups like a nitro group was found to reduce the rate of alkyne dimerization, whereas electron-donating groups like a methyl group enhanced it. acs.org This highlights a clear structure-activity relationship that can be exploited.

By leveraging the existing functional groups of this compound, researchers can design molecules with tailored characteristics:

Electronic Tuning: The nitro group can be reduced to an amine or replaced via SNAr with other groups (e.g., -OR, -SR, -NR₂) to modulate the electronic landscape of the molecule.

Steric Tuning: The methyl group provides a steric footprint that can influence reaction selectivity and molecular packing in the solid state.

Solubility and Polarity: The pyridone oxygen and the nitro group lend polarity to the molecule. Modifications at these sites can be used to adjust solubility in various solvents, a critical factor in materials processing and pharmaceutical applications. iipseries.org

This ability to fine-tune the molecular structure makes the scaffold valuable for creating new dyes, electronic materials, and biologically active compounds with optimized performance. nih.gov

Exploration of Photophysical Behaviors for Material Science Applications

Pyridone derivatives are known to possess interesting photophysical properties, including fluorescence, making them candidates for applications in material science as sensors, organic light-emitting diodes (OLEDs), and molecular probes. The presence of a nitro group, a known modulator of fluorescence, combined with the pyridone core suggests that this compound and its derivatives are promising targets for photophysical studies.

While specific data for this compound is not widely reported, research on structurally similar isomers like 2-N-phenylamino-methyl-nitropyridines provides significant insight. nih.gov These studies show that the position of the methyl and nitro groups dramatically affects the molecule's conformation, crystal packing, and, consequently, its absorption and emission spectra. nih.gov Nitroaromatic compounds are often potent fluorescence quenchers due to their electron-accepting nature, which facilitates a photoinduced electron transfer (PET) mechanism from a fluorophore. mdpi.com However, some nitro-substituted metal complexes have been shown to act as fluorescent probes. researchgate.net

Future research could focus on:

Fluorescence Spectroscopy: Characterizing the emission properties of this compound and its derivatives. Studies on other pyridones show that fluorescence can be used to detect minor tautomers in solution, a property that could be relevant for this compound as well. rsc.org

Solvatochromism: Investigating how the absorption and emission spectra change with solvent polarity, which can provide information about the molecule's electronic structure and potential as a sensor.

Derivative Synthesis: Synthesizing derivatives by modifying the nitro group to an amino group or other functionalities to tune the emission wavelength and quantum yield, potentially shifting from a non-emissive state to a highly fluorescent one.

The table below presents photophysical data for related nitro-pyridine isomers, illustrating the types of properties that could be expected and tuned.

Table 1: Photophysical Properties of Related 2-N-Phenylamino-methyl-nitropyridine Isomers in Dichloromethane

CompoundAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)
2-N-phenylamino-3-nitro-4-methylpyridine4156007300
2-N-phenylamino-3-nitro-6-methylpyridine4306307200
Data sourced from studies on structurally similar compounds to illustrate potential properties. nih.gov

Biotransformation Studies for Derivatization

Biotransformation utilizes enzymes or whole microbial cells to perform chemical modifications on a substrate, often with high selectivity and under mild conditions. For nitroaromatic compounds, a common biotransformation pathway is the reduction of the nitro group. evitachem.comnih.gov Microorganisms such as Pseudomonas species have been shown to effectively reduce nitro groups to the corresponding amines via nitroso and hydroxylamino intermediates. nih.gov

This enzymatic process holds significant potential for the derivatization of this compound. The primary expected transformation would be the reduction of the 3-nitro group to form 3-amino-2-methyl-3H-pyridin-4-one. This reaction is valuable for several reasons:

Green Chemistry: It offers an environmentally benign alternative to chemical reducing agents.

Functional Group Conversion: It provides a strategic method to install an amino group, which is a versatile handle for subsequent synthetic transformations, leading to a diverse library of new compounds.

Detoxification: Biotransformation is a key process in the bioremediation of sites contaminated with nitroaromatic compounds, as the resulting amines are often less toxic. nih.gov

Future research in this area would involve screening different microorganisms or isolated enzymes for their ability to transform the molecule and optimizing reaction conditions to achieve high conversion and yield.

Advanced Catalyst and Ligand Development Based on Pyridinone Scaffolds

Pyridone and 4-pyridone scaffolds are highly effective ligands in transition metal catalysis due to their ability to coordinate with metal centers through both the nitrogen and oxygen atoms. rsc.orgresearchgate.net This chelation stabilizes the metal complex and can play a cooperative role in catalytic cycles. The development of catalysts based on the this compound framework is a promising direction for future research.

The pyridone motif has been successfully incorporated into ligands for a wide range of metals, including:

Palladium: Bidentate pyridine-pyridone ligands are effective in Pd-catalyzed C-H activation and hydroxylation reactions. nih.govthieme-connect.com

Rhodium: Rhodium complexes with pyridonato ligands are efficient catalysts for alkyne dimerization. acs.org

Copper: Copper(I) complexes with pyridyl-containing ligands have been used for C-S bond formation reactions. mdpi.com

Iridium: Chiral iridium catalysts with pyridone-based ligands have been employed for asymmetric allylic amination. researchgate.net

The electronic properties of the this compound scaffold make it particularly intriguing. The strong electron-withdrawing nitro group would significantly alter the electron density at the metal center compared to unsubstituted pyridone ligands. This can be used to fine-tune the reactivity and selectivity of the catalyst. For example, in some systems, electron-withdrawing groups on the ligand can enhance certain catalytic steps. acs.org Future work could involve synthesizing metal complexes of this compound and its derivatives and evaluating their performance in various catalytic transformations, such as cross-coupling, C-H functionalization, and hydrogenation reactions.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-methyl-3-nitro-3H-pyridin-4-one to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization involves multi-step protocols, solvent selection, and catalyst use. For example, nitro-substituted pyridinones often require nitration under controlled conditions (e.g., HNO₃/H₂SO₄ mixtures) to avoid over-nitration. Reaction monitoring via TLC ensures intermediate purity . Post-synthesis purification through recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, dichloromethane/methanol gradients) enhances final product purity. Catalyst systems like nanostructured PANI-Co composites improve reaction efficiency in related heterocyclic syntheses .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies substitution patterns and nitro group positioning. For instance, the nitro group deshields adjacent protons, shifting signals downfield (~8.5–9.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying nitro group retention during synthesis.
  • X-ray Crystallography : Resolves bond angles and nitro group orientation, as seen in structurally analogous pyridinones (e.g., 5-[4-(aminomethyl)anilino]-4-chloro-2-methylpyridazin-3(2H)-one) .

Advanced Research Questions

Q. How do substituents (e.g., methyl, nitro) influence the reactivity and biological activity of this compound derivatives?

  • Methodological Answer :
  • Steric Effects : Methyl groups at the 2-position hinder electrophilic substitution at adjacent sites, directing nitration to the 3-position .
  • Electronic Effects : Nitro groups enhance electrophilicity, facilitating nucleophilic aromatic substitution (e.g., amination or hydroxylation). Structure-activity relationship (SAR) studies on corticotropin-releasing factor-1 (CRF-1) receptor antagonists highlight nitro groups as critical for binding affinity .
  • Biological Activity : In vitro assays (e.g., receptor binding or enzyme inhibition) paired with computational docking (AutoDock Vina) quantify substituent contributions to activity .

Q. What computational strategies predict physicochemical properties (e.g., pKa, log P) of this compound?

  • Methodological Answer :
  • pKa Prediction : QSPR models using Hammett constants and DFT-calculated partial charges predict ionization behavior. For hydroxypyridinones, pKa values correlate with electron-withdrawing substituents (e.g., nitro groups lower pKa by ~2 units) .
  • log P Calculation : Molecular dynamics simulations (e.g., COSMO-RS) estimate partition coefficients, critical for bioavailability. Nitro groups increase log P by ~1.5 compared to hydroxyl analogs .

Q. How can researchers resolve contradictions in spectroscopic or synthetic data for nitro-substituted pyridinones?

  • Methodological Answer :
  • Cross-Validation : Combine NMR, IR, and X-ray data to confirm structural assignments. For example, conflicting NOE signals may indicate tautomerism, resolved via variable-temperature NMR .
  • Reproducibility : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to mitigate yield variability. Documenting catalyst loading and solvent purity reduces synthetic discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.